

P17 Peptide for Targeted Cancer Therapy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **P17 peptide** has emerged as a promising candidate in targeted cancer therapy, exhibiting anti-tumor activity through distinct molecular mechanisms. This document provides a comprehensive overview of P17, including its mechanisms of action, quantitative efficacy data, and detailed protocols for its evaluation in a research setting. P17 has been identified in two primary contexts: as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway and as a disruptor of the YAP-TEAD protein-protein interaction, a key downstream component of the Hippo pathway.

Mechanisms of Action

P17 demonstrates a dual-pronged approach to cancer therapy by targeting two critical signaling pathways involved in tumorigenesis and metastasis.

Inhibition of TGF-β Signaling: P17 can block the activity of TGF-β isoforms, which are pivotal in promoting cancer cell invasion, metastasis, and immunosuppression in advanced tumors. By inhibiting this pathway, P17 helps to thwart the accumulation of collagen fibers and suppress tumor-promoting signals.[1][2][3] The sequence of this TGF-β inhibitory peptide is KRIWFIPRSSWYERA.[1]



Disruption of YAP-TEAD Interaction: P17 also functions as a potent inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[4][5][6] The YAP-TEAD complex is a critical downstream effector of the Hippo pathway, and its hyperactivity is linked to uncontrolled cell proliferation and malignant transformation in various cancers.[4][7] By disrupting this interaction, P17 can suppress the transcription of pro-proliferative and anti-apoptotic genes.[4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of the **P17 peptide** in its different functional roles.

Table 1: P17 as a TGF-B Inhibitor - Binding Affinity

TGF-β Isoform	Relative Binding Affinity (%)	Reference
TGF-β1	100	[8][9]
TGF-β2	80	[8][9]
TGF-β3	30	[8][9]

Table 2: P17 as a YAP-TEAD Interaction Inhibitor - In

Vitro Efficacy

Parameter	Value	Cell Line/System	Reference
IC50	25 nM	In vitro YAP-TEAD interaction assay	[5][6][10][11]

Table 3: P17 (as an antimicrobial peptide 17BIPHE2) - In Vivo Efficacy in a Lung Cancer Xenograft Model



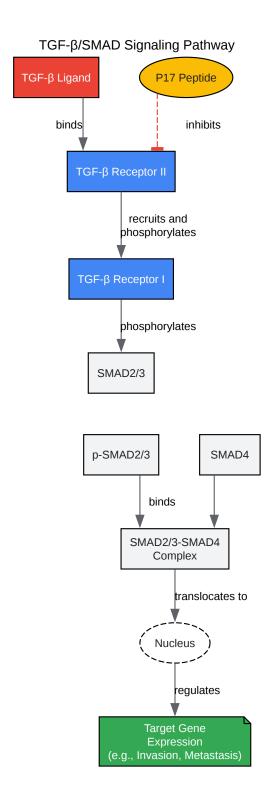
Treatment Group	Dose	Tumor Volume Reduction	Reference
Low-dose 17BIPHE2	10 mg/kg	Significant reduction compared to control	[12]
High-dose 17BIPHE2	20 mg/kg	Significant reduction compared to control	[12]

Note: The in vivo data for tumor growth inhibition is for a related antimicrobial peptide, 17BIPHE2, in a lung cancer model. Specific tumor growth inhibition percentages for the TGF- β inhibiting or YAP-TEAD disrupting **P17 peptide**s were not available in the search results.

Signaling Pathways TGF-β/SMAD Signaling Pathway

The TGF- β signaling pathway is initiated by the binding of TGF- β ligands to type II receptors, which then recruit and phosphorylate type I receptors. This activation leads to the phosphorylation of downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.





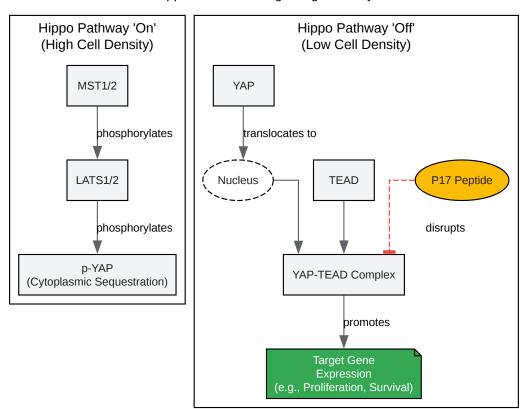
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TGF-β/SMAD signaling pathway and the inhibitory action of P17.



Hippo/YAP-TEAD Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP. When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.



Hippo/YAP-TEAD Signaling Pathway

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Hippo/YAP-TEAD signaling pathway and the disruptive action of P17.



Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the **P17 peptide**.

Cell Viability Assay (CCK-8/MTT)

Objective: To determine the cytotoxic effect of P17 on cancer cells.

Materials:

- Cancer cell line of interest (e.g., LLC, PC-9 for YAP-TEAD inhibition studies)
- · Complete culture medium
- P17 peptide (lyophilized)
- Sterile PBS or appropriate solvent for P17
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Peptide Preparation: Reconstitute lyophilized P17 peptide in a sterile solvent (e.g., sterile water or PBS) to create a stock solution. Prepare serial dilutions of the P17 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 µg/mL to 200 µg/mL for TGF-β inhibition studies, or nanomolar to low micromolar range for YAP-TEAD inhibition).



- Cell Treatment: Remove the culture medium from the wells and replace it with 100 μL of the medium containing different concentrations of P17. Include a vehicle control (medium with solvent only) and a blank control (medium only).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- CCK-8/MTT Addition:
 - For CCK-8: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
 - \circ For MTT: Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 2-4 hours to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a
 dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by P17 in cancer cells.

Materials:

- · Cancer cell line of interest
- · Complete culture medium
- P17 peptide
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer



Protocol:

- Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of P17 (based on cell viability assay results) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize
 and combine them with the floating cells from the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Staining: Resuspend the cell pellet in 100 μ L of 1X binding buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry: Add 400 μL of 1X binding buffer to each tube.
- Data Acquisition and Analysis: Analyze the samples using a flow cytometer within one hour.
 Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13][14][15]

Western Blot for Phosphorylated SMAD2 (pSMAD2)

Objective: To assess the inhibitory effect of P17 on the TGF- β signaling pathway by measuring the levels of phosphorylated SMAD2.

Materials:

- Cancer cell line of interest
- Complete culture medium
- P17 peptide
- TGF-β1 ligand



- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-pSMAD2, anti-total SMAD2, anti-β-actin (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with P17 for a specified time (e.g., 1 hour) before stimulating with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
- Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSMAD2)
 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.



- Detection: Wash the membrane again and apply the chemiluminescent substrate.
- Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for total SMAD2 and a loading control to normalize the pSMAD2 signal.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

Objective: To demonstrate the disruption of the YAP-TEAD interaction by P17.

Materials:

- Cancer cell line with high YAP/TEAD activity
- P17 peptide
- Co-IP lysis buffer
- Primary antibodies: anti-YAP, anti-TEAD, and a control IgG
- Protein A/G magnetic beads
- · Wash buffer
- Elution buffer
- Western blot reagents (as above)

Protocol:

- Cell Treatment and Lysis: Treat cells with P17 or a vehicle control. Lyse the cells with a nondenaturing Co-IP lysis buffer.
- Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysates with an anti-YAP antibody or control IgG overnight at 4°C.



- Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific proteins.
- Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted samples by western blotting using an anti-TEAD antibody to detect the co-immunoprecipitated TEAD. The amount of co-precipitated TEAD should be reduced in the P17-treated samples compared to the control.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of P17 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line of interest
- Matrigel (optional)
- P17 peptide formulated for in vivo administration
- Vehicle control solution
- Calipers for tumor measurement
- Anesthesia and surgical tools (if needed for orthotopic models)

Protocol:

• Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.[16]



- Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[17]
- Treatment Administration: Administer P17 (e.g., at doses like 10 or 20 mg/kg) and the vehicle
 control via a suitable route (e.g., intravenous, intraperitoneal, or intratumoral injection)
 according to a predetermined schedule (e.g., daily or every other day).[12][18]
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[12]
- Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
- Study Termination and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
- Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by P17.

Conclusion

The **P17 peptide** represents a versatile therapeutic agent with the ability to target distinct oncogenic pathways. Its role as both a TGF- β inhibitor and a disruptor of the YAP-TEAD interaction makes it a compelling candidate for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for the systematic evaluation of P17's anti-cancer efficacy. Further research is warranted to establish optimal dosing, delivery strategies (such as encapsulation), and to explore its potential in combination therapies for various cancer types.

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